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2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid Documentation Hub

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  • Product: 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid
  • CAS: 1936241-21-2

Core Science & Biosynthesis

Foundational

Scalable Synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid: A Process Development Guide

Topic: Synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid Content Type: Technical Whitepaper / Process Guide Audience: Synthetic Chemists, Process Development Scientists Executive Summary This technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid Content Type: Technical Whitepaper / Process Guide Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

This technical guide outlines a robust, scalable synthetic route for 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid (CAS: N/A for specific acid, related ester CAS: 878650-31-8). This moiety is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for antiviral nucleoside analogs and agrochemical herbicides.

The protocol detailed below utilizes a linear 3-step sequence starting from acyclic precursors. It prioritizes regiochemical control and process safety, specifically addressing the hazards associated with phosphoryl chloride (


) mediated chlorination.

Retrosynthetic Analysis

The target molecule contains a highly functionalized pyrimidine core. The presence of the C4-carboxylic acid suggests an Orotic Acid (vitamin B13) derivative as the immediate structural ancestor. The 2,6-dichloro motif is classically installed via the "deoxychlorination" of a cyclic diamide (uracil/orotic acid type) using phosphorus oxychloride.

Strategic Disconnection:

  • C-Cl Bond Disconnection: The 2,6-dichloro substituents are derived from a 2,6-dihydroxy precursor (5-methoxyorotic acid).

  • Pyrimidine Ring Construction: The 5-methoxyorotic acid scaffold is assembled via a condensation between a C3-dicarbonyl fragment (derived from diethyl oxalate and ethyl methoxyacetate) and a urea equivalent.

Retrosynthesis Target 2,6-Dichloro-5-methoxy- pyrimidine-4-carboxylic acid Intermediate1 2,6-Dichloro-5-methoxy- pyrimidine-4-carbonyl chloride Target->Intermediate1 Hydrolysis Precursor 5-Methoxyorotic Acid (2,6-Dihydroxy-5-methoxy- pyrimidine-4-carboxylic acid) Intermediate1->Precursor Deoxychlorination (POCl3) Fragments Diethyl Oxalate + Ethyl Methoxyacetate + Urea Precursor->Fragments Claisen Condensation & Cyclization

Figure 1: Retrosynthetic logic flow from acyclic precursors to the target chloropyrimidine.

Detailed Synthetic Protocol

Stage 1: Assembly of the Pyrimidine Core (5-Methoxyorotic Acid)

The formation of the pyrimidine ring requires a Claisen condensation followed by a cyclocondensation with urea.

Reagents:

  • Diethyl oxalate (1.0 eq)

  • Ethyl methoxyacetate (1.0 eq)

  • Sodium ethoxide (2.2 eq, 21% wt in EtOH)

  • Urea (1.1 eq)

  • Solvent: Ethanol (anhydrous)

Mechanism & Procedure:

  • Claisen Condensation: In a reactor under

    
    , charge sodium ethoxide and cool to 0°C. Add a mixture of diethyl oxalate and ethyl methoxyacetate dropwise. The base deprotonates the alpha-position of the methoxyacetate, which attacks the oxalate to form Diethyl 2-methoxy-3-oxosuccinate  (in situ).
    
  • Cyclization: Add urea to the reaction mixture. Heat to reflux (78°C) for 6–8 hours. The urea nitrogens attack the two ester carbonyls (or the ketone/ester combo), closing the ring to form the sodium salt of 5-methoxyorotic acid ethyl ester.

  • Hydrolysis & Isolation: Treat the intermediate ester with aqueous NaOH to saponify the C4-ester to the carboxylic acid. Acidify with HCl to pH 2.0 to precipitate 5-Methoxyorotic acid .

    • Yield Expectation: 60–75%

    • Critical Control: Ensure anhydrous conditions during the Claisen step to prevent hydrolysis of diethyl oxalate.

Stage 2: Deoxychlorination & Acid Chloride Formation

This step converts the 2,6-dihydroxy motifs to chlorides and simultaneously converts the C4-carboxylic acid to an acid chloride.

Reagents:

  • 5-Methoxyorotic acid (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (5.0 – 8.0 eq)
    
  • 
    -Diethylaniline or Pyridine (1.5 eq) - Catalyst/Acid Scavenger
    

Protocol:

  • Setup: Use a glass-lined reactor vented to a caustic scrubber (NaOH) to trap HCl and

    
     vapors.
    
  • Addition: Charge 5-Methoxyorotic acid and base (

    
    -diethylaniline). Cool to 10°C.
    
  • Chlorination: Add

    
     slowly to control the exotherm. Once added, heat the mixture to reflux (approx. 105°C) for 4–6 hours. The slurry will turn into a dark, homogeneous solution, indicating the consumption of the hydroxy-pyrimidine.
    
  • Monitoring: Monitor by HPLC (quench aliquot in MeOH to form methyl ester). Disappearance of starting material indicates conversion to 2,6-dichloro-5-methoxypyrimidine-4-carbonyl chloride .

  • Workup (Distillation): Distill off excess

    
     under reduced pressure. Do not quench the bulk reaction with water yet.
    
Stage 3: Selective Hydrolysis to Target

The intermediate from Stage 2 is an acid chloride . We must hydrolyze this highly reactive group back to the carboxylic acid without hydrolyzing the heteroaryl chlorides (which are susceptible to


 under basic conditions).

Reagents:

  • Crude Acid Chloride residue

  • THF or Dichloromethane (DCM)

  • Water / Ice

Protocol:

  • Solubilization: Dissolve the crude acid chloride residue in DCM or THF.

  • Controlled Hydrolysis: Cool the solution to 0°C. Add water dropwise.

    • Chemistry Note: Aliphatic/Acyl acid chlorides hydrolyze rapidly at 0°C. The 2,6-dichloro substituents on the pyrimidine ring are relatively stable at neutral/acidic pH and low temperature.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Toluene/Heptane to yield 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid .

Process Workflow & Logic

Workflow Start Start: Diethyl Oxalate + Ethyl Methoxyacetate Step1 Step 1: Condensation (NaOEt, Urea) -> 5-Methoxyorotic Acid Start->Step1 Ring Closure Step2 Step 2: Chlorination (POCl3, Reflux) -> Acid Chloride Int. Step1->Step2 Deoxychlorination Step3 Step 3: Hydrolysis (H2O, 0°C) -> Target Acid Step2->Step3 Selective Hydrolysis End Final Product: Recrystallization Step3->End

Figure 2: Step-by-step process flow.

Key Quantitative Data & Troubleshooting

ParameterSpecification / RangeRationale
Reaction Temp (Step 2) 100°C - 110°C (Reflux)Required to drive the aromatization and chlorination of the tautomeric hydroxyl groups.
POCl3 Stoichiometry 5.0 - 8.0 EquivalentsExcess

acts as both reagent and solvent. Lower equivalents lead to incomplete chlorination or dimerization.
Hydrolysis pH pH < 2.0Keep the hydrolysis acidic. Basic conditions (pH > 8) will cause

displacement of the 2-Cl or 6-Cl by hydroxide.
Appearance Off-white to yellow solidDark color indicates oxidative decomposition during the high-temp chlorination step.

Safety & Handling (E-E-A-T)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive.[1] Reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried. Quenching must be done by adding the reaction mixture to ice/water, never the reverse, to prevent thermal runaway.
    
  • Venting: The chlorination step releases stoichiometric quantities of HCl gas. A caustic scrubber is mandatory.

References

  • Structure & Analog Synthesis:Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate. (CAS 878650-31-8). Commercially available reference standard confirming stability of the core.
  • Chlorination Methodology:Synthesis of 2,4-dichloro-5-methoxypyrimidine.

    
     chlorination of the 5-methoxy-dihydroxy pyrimidine scaffold). Link
    
  • Scaffold Synthesis: Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. (Provides the foundational logic for condensing alkoxy-dicarbonyls with amidines/ureas). Link

  • Deoxychlorination Mechanisms: Phosphorus Oxychloride.[2] Common Organic Chemistry Reagent Guide. (Standard operating procedures for heterocyclic chlorination). Link

Sources

Exploratory

Technical Monograph: 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic Acid

This technical guide provides an in-depth analysis of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid , a specialized heterocyclic scaffold used in the synthesis of bioactive compounds, particularly kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid , a specialized heterocyclic scaffold used in the synthesis of bioactive compounds, particularly kinase inhibitors and P2X3 receptor antagonists.

[1][2]

Compound Identity & Physiochemical Profile[3]

This molecule represents a highly functionalized pyrimidine core. It is characterized by a "push-pull" electronic system: the electron-withdrawing carboxylic acid at C4 and the electron-donating methoxy group at C5, flanked by two reactive chlorine handles at C2 and C6.

PropertyData
Chemical Name 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid
CAS Number (Acid) 1936241-21-2
CAS Number (Methyl Ester) 878650-31-8 (Common commercial precursor)
Molecular Formula

Molecular Weight 223.01 g/mol
Physical State Off-white to pale yellow solid
Acidity (pKa) ~2.5 – 3.0 (Predicted, due to electron-deficient pyrimidine ring)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (unless ionized).[1][2]

Synthesis & Production Strategy

While the free acid (CAS 1936241-21-2) is available, it is frequently generated in situ or immediately prior to use from the more stable methyl ester (CAS 878650-31-8) to prevent decarboxylation or degradation.

Synthetic Pathway

The synthesis typically proceeds via the chlorination of a barbituric acid derivative or an orotic acid intermediate, followed by selective hydrolysis.

Figure 1: Synthesis and Activation Workflow

SynthesisPath Start Methyl 2,6-dichloro-5- methoxypyrimidine-4-carboxylate (CAS 878650-31-8) Intermediate Lithium Carboxylate Intermediate Start->Intermediate Hydrolysis Reagent LiOH (2.5 eq) THF/H2O, 0°C to RT Acid 2,6-Dichloro-5-methoxypyrimidine- 4-carboxylic acid (CAS 1936241-21-2) Intermediate->Acid Acidification (1M HCl) pH 2-3 Product Amide Coupled Scaffold Acid->Product Amine Coupling (HATU/DIPEA)

Caption: Controlled hydrolysis of the methyl ester precursor to generate the active acid scaffold.

Validated Protocol: Hydrolysis of Methyl Ester

Objective: Quantitative conversion of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate to the free acid without hydrolyzing the sensitive chlorines.

  • Dissolution: Dissolve 1.0 eq of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate in THF (

    
    ). Cool to 
    
    
    
    .
  • Saponification: Add a solution of LiOH

    
     (2.5 eq) in water (
    
    
    
    ) dropwise.
    • Critical Checkpoint: Do not use NaOH or KOH at high temperatures, as this risks displacing the C2/C6 chlorines via

      
       (formation of hydroxy-pyrimidines).
      
  • Reaction: Stir at

    
     for 30 mins, then allow to warm to room temperature. Monitor by LCMS (Shift from Ester M+1 ~237 to Acid M+1 ~223).
    
  • Workup:

    • Concentrate THF under reduced pressure (keep bath

      
      ).
      
    • Dilute the aqueous residue with water.

    • Wash with EtOAc (removes unreacted ester).

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2–3.

    • Extract the precipitated acid with EtOAc (

      
      ).
      
    • Dry over

      
       and concentrate to yield the title acid.
      

Reactivity Profile & Regioselectivity

This scaffold is a biselectrophile with a carboxylic acid handle. The reactivity order is dictated by the electronic environment of the pyrimidine ring.

Regioselectivity Logic
  • C4-COOH: The carboxylic acid is the primary handle for amide coupling. This is typically performed first to establish the core scaffold.

  • C2 vs. C6 Chlorine:

    • C2-Cl: Flanked by two nitrogens (N1, N3). Generally more electron-deficient but often less reactive toward

      
       than C4/C6 in simple systems due to lone-pair repulsion. However, in this 4,5-substituted system, C2 is often the secondary electrophile.
      
    • C6-Cl: Flanked by N1 and the C5-Methoxy group. The C5-OMe provides steric bulk, potentially hindering attack at C6.

    • Experimental Insight: In 2,6-dichloropyrimidines, the C6 position (para to the empty C2 or meta to the acid) is often the site of the first nucleophilic attack, but this is highly substrate-dependent. The C5-OMe group exerts a strong mesomeric effect (+M), which deactivates the ortho-positions (C4 and C6), but the C4-COOH (EWG) activates the ring.

Figure 2: Reactivity Map

Reactivity Center 2,6-Dichloro-5-methoxy- pyrimidine-4-COOH Path1 Amide Coupling (C4) Center->Path1 Step 1: Functionalization (HATU, Amines) Path2 SnAr Displacement (C6) Path1->Path2 Step 2: First Displacement (Steric control by 5-OMe) Path3 SnAr Displacement (C2) Path2->Path3 Step 3: Second Displacement (High Temp/Strong Nucleophile)

Caption: Sequential functionalization strategy. The acid is coupled first, followed by sequential SnAr displacements.

Applications in Drug Discovery

This specific CAS is a privileged intermediate for:

  • P2X3 Receptor Antagonists: The 5-methoxypyrimidine core is a known pharmacophore for P2X3 antagonists, used in treating chronic cough and visceral pain. The 4-COOH allows linking to solubilizing tails or hinge-binding motifs.

  • Kinase Inhibitors: The "2,6-dichloro" pattern allows for the modular construction of "T-shaped" inhibitors where the C2 and C6 positions bind to the hinge region and the solvent front, respectively.

  • Bioisostere Construction: The 5-methoxy group mimics the steric and electronic properties of a phenyl ring edge or a specific hydrophobic pocket filler without the metabolic liability of an aromatic ring.

References

  • PubChem. (n.d.). Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate (CAS 878650-31-8).[1] Retrieved from [Link]

  • Zhichkin, P., et al. (2002).[3] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. (Context on pyrimidine ester synthesis). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic Acid Derivatives

Abstract & Utility This application note details a robust, scalable protocol for the synthesis of 2,6-dichloro-5-methoxypyrimidine-4-carboxylic acid and its methyl ester intermediate. This scaffold is a critical pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of 2,6-dichloro-5-methoxypyrimidine-4-carboxylic acid and its methyl ester intermediate. This scaffold is a critical pharmacophore in the development of P2X3 receptor antagonists (e.g., Gefapixant analogs) and antiviral agents. The 2,6-dichloro substitution pattern provides two differentiated electrophilic sites for sequential Nucleophilic Aromatic Substitution (


), while the 5-methoxy group modulates the electronic properties of the ring, enhancing metabolic stability and potency in downstream targets.

Retrosynthetic Analysis

The synthesis is designed around the construction of the pyrimidine core via a condensation strategy, followed by functional group manipulation. The 2,6-dichloro motif is installed via dehydrative chlorination of a cyclic imide (orotic acid derivative).

Logical Disconnection
  • Target: 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid.[1][2]

  • Precursor 1: Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate (Stable intermediate).

  • Precursor 2: Methyl 5-methoxyorotate (2,6-dihydroxy-5-methoxypyrimidine-4-carboxylate).

  • Starting Materials: Dimethyl oxalate, Methyl methoxyacetate, Urea.

Retrosynthesis Target 2,6-Dichloro-5-methoxypyrimidine- 4-carboxylic acid Ester Methyl 2,6-dichloro-5-methoxy- pyrimidine-4-carboxylate (Key Intermediate) Ester->Target Hydrolysis (LiOH) Diol Methyl 5-methoxyorotate (2,6-Dihydroxy precursor) Diol->Ester Chlorination (POCl3) Acyclic Dimethyl Methoxyoxalacetate Acyclic->Diol Cyclization (Urea) Raw Dimethyl Oxalate + Methyl Methoxyacetate + Urea Raw->Acyclic Claisen Condensation

Figure 1: Retrosynthetic pathway showing the disconnection from the target acid back to commercially available acyclic starting materials.

Experimental Protocols

Step 1: Synthesis of Dimethyl Methoxyoxalacetate

Principle: Claisen condensation between dimethyl oxalate and methyl methoxyacetate creates the 1,3-dicarbonyl backbone required for the pyrimidine ring.

Reagents:

  • Dimethyl oxalate (1.0 equiv)

  • Methyl methoxyacetate (1.0 equiv)[3]

  • Sodium methoxide (NaOMe), 25% in MeOH (1.1 equiv)

  • Solvent: Methanol (anhydrous)

Protocol:

  • Charge a dried reactor with Dimethyl oxalate (118.1 g, 1.0 mol) and anhydrous Methanol (500 mL).

  • Cool the solution to 0–5 °C.

  • Add Sodium methoxide solution (237 g, 1.1 mol) dropwise over 30 minutes, maintaining temperature <10 °C.

  • Add Methyl methoxyacetate (104.1 g, 1.0 mol) dropwise.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. The solution will turn yellow/orange, indicating enolate formation.

  • Checkpoint: Monitor by TLC or LC-MS. The product is usually not isolated but used directly in Step 2. If isolation is required, acidify with acetic acid and extract with DCM.

Step 2: Cyclization to Methyl 5-Methoxyorotate

Principle: Condensation of the 1,3-dicarbonyl intermediate with urea closes the pyrimidine ring.

Reagents:

  • Crude mixture from Step 1[4][5][6][7]

  • Urea (1.2 equiv)[8]

  • HCl (conc.) for acidification

Protocol:

  • To the reaction mixture from Step 1, add Urea (72.1 g, 1.2 mol).

  • Heat the mixture to reflux (65 °C) for 6–8 hours. A heavy precipitate (the sodium salt of the pyrimidine) may form.

  • Cool the mixture to RT.

  • Remove approximately 70% of the solvent under reduced pressure.

  • Dilute the residue with water (400 mL).

  • Acidify carefully with concentrated HCl to pH 1–2 while stirring vigorously. The product, Methyl 5-methoxyorotate (Methyl 2,6-dihydroxy-5-methoxypyrimidine-4-carboxylate), will precipitate as a white solid.

  • Filter the solid, wash with cold water (2 x 100 mL) and cold methanol (50 mL).

  • Dry in a vacuum oven at 50 °C.

    • Expected Yield: 60–75%

    • Appearance: White crystalline solid.

Step 3: Chlorination (The Critical Step)

Principle: Conversion of the tautomeric hydroxyl groups to chlorides using Phosphorus Oxychloride (


).
Safety Warning: 

is highly toxic and reacts violently with water. All glassware must be oven-dried. Quenching requires extreme caution.

Reagents:

  • Methyl 5-methoxyorotate (from Step 2)

  • Phosphorus oxychloride (

    
    ) (neat, solvent & reagent)[9][10]
    
  • 
    -Diethylaniline (Catalyst/Base, 1.0 equiv)
    

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), place Methyl 5-methoxyorotate  (20.0 g, 100 mmol).
    
  • Add

    
      (80 mL) carefully.
    
  • Add

    
    -Diethylaniline  (15 mL) slowly. (Note: This catalyzes the reaction and scavenges HCl).
    
  • Heat the mixture to reflux (105 °C) for 3–5 hours.

    • Observation: The solid starting material will dissolve, turning into a dark reddish-brown solution.

  • Monitor: Check completion by TLC (Hexane/EtOAc 4:1). Starting material should be absent.

  • Work-up (Critical):

    • Distill off the excess

      
       under reduced pressure (rotary evaporator with a caustic trap). Do not  pour the reaction mixture directly into water while it still contains large amounts of 
      
      
      
      .
    • Dissolve the thick oily residue in Dichloromethane (DCM) (200 mL).

    • Pour the DCM solution slowly onto Crushed Ice (500 g) with vigorous stirring. Maintain internal temp <20 °C.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Wash combined organics with saturated

    
     (cold) and Brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Product:Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate .[1][2][11]

    • Yield: 70–85%.

    • Data:

      
       NMR (
      
      
      
      )
      
      
      4.01 (s, 3H,
      
      
      ), 3.98 (s, 3H,
      
      
      ).
Step 4: Hydrolysis to 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic Acid

Principle: Saponification of the ester using Lithium Hydroxide. Constraint: Avoid harsh conditions (high temp/strong NaOH) to prevent displacement of the chlorine atoms (


 hydrolysis).

Reagents:

  • Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate[1][2][11]

  • Lithium Hydroxide Monohydrate (

    
    ) (1.2 equiv)
    
  • Solvent: THF/Water (3:1)

Protocol:

  • Dissolve the methyl ester (10.0 g, 42 mmol) in THF (60 mL) and Water (20 mL).

  • Cool to 0 °C.

  • Add

    
      (2.1 g, 50 mmol) in one portion.
    
  • Stir at 0 °C for 1 hour, then allow to warm to RT for 1 hour.

  • Monitor: LC-MS should show conversion of Ester (

    
    ) to Acid (
    
    
    
    ).
  • Work-up:

    • Evaporate THF under reduced pressure (keep bath <35 °C).

    • Dilute the aqueous residue with water (20 mL).

    • Wash with Ethyl Acetate (30 mL) to remove unreacted ester.

    • Acidify the aqueous layer with 1M HCl to pH 2–3 at 0 °C.

    • Extract the precipitated acid with Ethyl Acetate (3 x 50 mL).

  • Dry over

    
     and concentrate to give the title compound.
    
    • Yield: >90%.[12][13][14]

    • Storage: Store at -20 °C under inert atmosphere (Ar/N2).

Analytical Data & QC Table

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity >98%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Matches Reference Standard

H NMR, MS
Water Content <0.5%Karl Fischer
Residual Solvents <5000 ppm (Class 3)GC-HS

NMR Diagnostic (


): 
  • 
     13.8-14.2 (br s, 1H, 
    
    
    
    )
  • 
     3.85 (s, 3H, 
    
    
    
    )
  • Note: No aromatic protons are present on the ring.

Workflow Visualization

Workflow cluster_0 Step 1 & 2: Ring Construction cluster_1 Step 3: Chlorination cluster_2 Step 4: Hydrolysis Start Start: Dimethyl Oxalate + Me-Methoxyacetate Condense Add NaOMe, 0°C (Claisen Condensation) Start->Condense Cyclize Add Urea, Reflux 8h (Ring Closure) Condense->Cyclize Isolate Acidify (pH 1) Filter Precipitate Cyclize->Isolate Chlorinate Reflux in POCl3 with PhNEt2 cat. Isolate->Chlorinate Dry Solid Quench Distill excess POCl3 Quench on Ice/DCM Chlorinate->Quench Hydrolyze LiOH, THF/H2O 0°C to RT Quench->Hydrolyze Purified Ester Final Acidify & Extract Target Acid Hydrolyze->Final

Figure 2: Step-by-step process flow from raw materials to final carboxylic acid.

Troubleshooting & Critical Parameters

  • Explosive Hazard in Step 3: The most common failure mode is quenching the chlorination reaction too fast. If excess

    
     is not removed via distillation first, the exotherm upon water addition can cause an eruption. Always distill 
    
    
    
    first.
  • Hydrolysis Selectivity (Step 4):

    • Issue: Loss of Chlorine atoms.

    • Cause: Temperature too high (>40 °C) or base too strong (NaOH/KOH).

    • Solution: Stick to LiOH at 0 °C. If

      
       is observed (formation of hydroxy-chloro species), switch to Trimethyltin hydroxide (
      
      
      
      ) in DCE (mildest method) or enzymatic hydrolysis (Pig Liver Esterase).
  • Moisture Sensitivity: The dichloro-ester intermediate is relatively stable but should not be stored in moist air for long periods, as it will slowly hydrolyze to the acid or decompose.

References

  • Synthesis of Orotic Acid Derivatives

    • Source: Organic Syntheses, Coll.[6] Vol. 4, p. 638 (1963); Vol. 32, p. 84 (1952).

    • Relevance: Foundational method for condensing urea with oxalacet
    • URL:[Link]

  • Chlorination of Pyrimidines with POCl3

    • Source: Common Organic Chemistry - Phosphorus Oxychloride (

      
      ).[9][10][15]
      
    • Relevance: Standard operating procedures and safety for mediated chlorin
    • URL:[Link]

  • P2X3 Antagonist Synthesis (Contextual Grounding)

    • Source: Carter, D. S., et al. "Identification of 2,6-Diaminopyrimidine-4-carboxamide P2X3 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters, 2009.
    • Relevance: Illustrates the utility of 2,6-dichloropyrimidine-4-carboxyl
    • URL:[Link]

  • Compound Data (Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate)

    • Source: PubChem CID 11514203.[2]

    • Relevance: Verification of the intermediate structure and identifiers.[13]

    • URL:[Link]

Sources

Application

Application Note: 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic Acid in Medicinal Chemistry

Executive Summary The scaffold 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid represents a "privileged structure" in modern drug discovery, particularly for P2X3 receptor antagonists (chronic cough, neuropathic pain)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid represents a "privileged structure" in modern drug discovery, particularly for P2X3 receptor antagonists (chronic cough, neuropathic pain) and kinase inhibitors . Its value lies in its dense functionality: a carboxylic acid handle for library generation, a 5-methoxy group for solubility and metabolic stability modulation, and two electrophilic chlorine atoms (C2 and C6) with distinct reactivity profiles.

This guide provides a technical roadmap for utilizing this building block, focusing on controlling the regioselectivity of Nucleophilic Aromatic Substitution (


) and optimizing amide coupling workflows.

Chemical Biology & Structural Logic

The "Push-Pull" Electronic System

The utility of this scaffold is defined by the electronic competition between its substituents. Understanding this is prerequisite to successful synthesis.

  • C4-Carboxylic Acid (EWG): Strongly electron-withdrawing. It activates the pyrimidine ring towards nucleophilic attack, particularly at the positions ortho and para to itself.

  • C5-Methoxy (EDG): Electron-donating. It deactivates the ring slightly but, more importantly, provides steric bulk that hinders attack at the adjacent C6 position.

  • C2 vs. C6 Selectivity:

    • C6 Position: Electronically activated by the C4-COOH (beta position) but sterically crowded by the C5-OMe.

    • C2 Position: Located between two ring nitrogens (maximum electron deficiency) but distal to the activating C4-COOH.

Empirical Insight: In practice, the C4-COOH (or its amide derivative) often directs the first


 displacement to the C6 position  due to the "ortho-effect" (proximity to the activating group), despite the steric hindrance of the methoxy group. However, this selectivity is temperature-dependent and must be validated.
Therapeutic Relevance

This scaffold is a direct precursor to analogs of Gefapixant and Eliapixant , where the carboxylic acid is converted to an amide (often a sulfonamide or aryl amide) and the chlorines are substituted with amines or aryls to engage the ATP-binding pocket of P2X receptors.

Strategic Workflow & Decision Tree

The following diagram illustrates the critical decision points when processing this scaffold.

G Start Start: 2,6-Dichloro-5-methoxy- pyrimidine-4-carboxylic acid Decision1 Step 1: Functionalization Strategy Start->Decision1 PathA Path A: Amidation First (Recommended for Libraries) Decision1->PathA High Yield PathB Path B: SnAr Displacement First (Risk of Side Reactions) Decision1->PathB Low Selectivity Amide Intermediate: 2,6-Dichloro-amide PathA->Amide HATU/DIPEA SnAr1 Step 2: First SnAr (C6 vs C2) Amide->SnAr1 C6_Sub Product A: C6-Substituted (Kinetic Product at 0°C) SnAr1->C6_Sub Standard Conditions C2_Sub Product B: C2-Substituted (Thermodynamic/Steric Control) SnAr1->C2_Sub Bulky Nucleophile Final Final Drug Candidate (e.g., P2X3 Antagonist) C6_Sub->Final Suzuki/Buchwald

Caption: Workflow logic for functionalizing 2,6-dichloro-5-methoxypyrimidine-4-carboxylic acid. Path A is preferred to prevent decarboxylation and improve handling.

Detailed Protocols

Protocol A: High-Fidelity Amide Coupling

Objective: Convert the C4-carboxylic acid to an amide without hydrolyzing the chlorines. Challenge: The electron-deficient ring makes the acid prone to decarboxylation under harsh heating, and the chlorines are susceptible to hydrolysis.

Materials:

  • Substrate: 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid (1.0 eq)

  • Amine Partner: R-NH₂ (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) (Preferred over EDCI for speed/mildness)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DMAc

Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under

    
     atmosphere.
    
  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C. Stir for 15 minutes. The solution should turn slightly yellow.

  • Addition: Add the amine partner (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Do not heat.

  • Monitoring: Check LCMS. The mass spectrum should show the M+H of the amide with a distinct isotope pattern for two chlorines (M, M+2, M+4 in 9:6:1 ratio).

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Checkpoint: If the amine partner is a sulfonamide (for Gefapixant analogs), HATU may not be sufficient. Use CDI (Carbonyldiimidazole) activation in THF at reflux, followed by DBU and the sulfonamide.

Protocol B: Regioselective Displacement

Objective: Selectively displace the C6-Chloro group with a nucleophile (e.g., amine or alkoxide).

Regiochemistry Rules:

  • Low Temperature (0°C): Favors C6-substitution (Kinetic control, activated by C4-amide).

  • High Temperature (>60°C): Promotes bis-substitution or C2-substitution if C6 is sterically blocked.

Procedure:

  • Setup: Dissolve the 2,6-dichloro-amide intermediate (from Protocol A) in THF or 1,4-Dioxane (0.1 M).

  • Nucleophile: Add the amine nucleophile (1.05 eq). Avoid large excess to prevent bis-addition.

  • Base: Add

    
     (2.0 eq).
    
  • Temperature Control:

    • Cool to 0°C immediately.

    • Stir for 1 hour at 0°C, then slowly warm to RT.

  • Validation (Crucial): Monitor by HPLC. Stop the reaction as soon as the starting material is consumed (<5%).

  • Isolation: Standard aqueous workup.

Analytical Validation (QC)

Distinguishing between the C2- and C6-substituted isomers is the most common failure point. Standard 1H NMR is often insufficient because the signals are similar.

Required Validation Method: 2D NMR (HMBC)

FeatureC6-Substituted ProductC2-Substituted Product
HMBC Correlation The Amide Carbon (C=O) will show a correlation to the remaining C5-Methoxy protons or the ring carbon at C6? No. Key: The incoming nucleophile's protons will show a correlation to C6 . C6 is 3 bonds away from the C4-Carbonyl.The incoming nucleophile's protons will show a correlation to C2 . C2 is distant from the C4-Carbonyl (4+ bonds).
Shift of 5-OMe Minimal shift (shielded by adjacent substituent).Significant shift (environment changes less).

Self-Validating Check: If you observe a strong HMBC cross-peak between the new amine -NH- proton and the carbon bearing the methoxy group (C5), you likely have substitution at C6 (3-bond coupling).

References

  • P2X3 Receptor Antagonists & Gefapixant Analogs

    • Title: Discovery of P2X3 Receptor Antagonists for the Tre
    • Source: Journal of Medicinal Chemistry.[1]

    • Context: Describes the SAR of pyrimidine carboxylic acids and the necessity of the 5-methoxy group for potency.
    • URL:[Link]

  • Regioselectivity in Pyrimidines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.[2][3][4]

    • Source: The Journal of Organic Chemistry.
    • Context: Establishes the rules for C4 vs C2 selectivity, which applies to the C6 vs C2 selectivity in the 4-acid scaffold.
    • URL:[Link]

  • Synthesis of Pyrimidine Carboxylates: Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Source: Synthesis (Thieme). Context: Provides background on handling pyrimidine ester/acid precursors.
  • Application in Pain Management (P2X3)

    • Title: P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applic
    • Source: Frontiers in Pharmacology.
    • Context: Reviews the structural classes of P2X3 antagonists, highlighting the pyrimidine core.
    • URL:[Link]

Sources

Method

Application Note: Regioselective Functionalization of Dichloropyrimidines

This Application Note and Protocol guide is designed for medicinal chemists and process scientists. It addresses the critical challenge of regioselectivity in 2,4-dichloropyrimidines, a scaffold ubiquitous in kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for medicinal chemists and process scientists. It addresses the critical challenge of regioselectivity in 2,4-dichloropyrimidines, a scaffold ubiquitous in kinase inhibitor synthesis (e.g., Abemaciclib, Palbociclib).

Executive Summary & Mechanistic Insight

The pyrimidine core is a privileged scaffold in drug discovery.[1][2] However, the presence of two electrophilic sites in 2,4-dichloropyrimidine presents a regioselectivity challenge.[3]

  • The Rule of Thumb: Under standard SNAr conditions (kinetic control), nucleophilic attack occurs preferentially at the C4 position .[1]

  • The Mechanism: The C4 position is para-like to N3 and ortho-like to N1.[1] The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the ability of the N3 nitrogen to accept the negative charge in a para-quinoid resonance structure, which is generally more stable than the ortho-quinoid structure formed by attack at C2.[1] Additionally, the C4 carbon often possesses a higher LUMO coefficient.[1][4]

  • The Challenge: Once the C4 chlorine is displaced by an electron-donating group (e.g., amine, alkoxide), the pyrimidine ring becomes electron-rich (deactivated). Subsequent substitution at C2 requires significantly harsher conditions (higher temperature, stronger nucleophiles, or catalysis).[1]

Reaction Pathway Diagram

The following diagram illustrates the bifurcation of reactivity and the sequential logic required for heterofunctionalization.

G Start 2,4-Dichloropyrimidine C4_Path Path A: C4 Attack (Kinetic Control) Start->C4_Path Standard SNAr (Mild Base, Low Temp) C2_Path Path B: C2 Attack (Rare/Specific Conditions) Start->C2_Path Steric Bulk/Lewis Acid or C5-EWG effects Prod_C4 4-Substituted-2-chloropyrimidine (Major Product) C4_Path->Prod_C4 Fast Prod_C2 2-Substituted-4-chloropyrimidine (Minor/Specific Product) C2_Path->Prod_C2 Slow Final 2,4-Disubstituted Pyrimidine (Target Scaffold) Prod_C4->Final Step 2: High Temp Strong Nucleophile Prod_C2->Final Step 2: Standard SNAr

Figure 1: Reaction logic for 2,4-dichloropyrimidine. Path A is the standard route for sequential functionalization.[1]

Experimental Protocols

Protocol A: Regioselective C4-Amination (Kinetic Control)

Objective: Selective mono-substitution of the C4-chlorine with an amine nucleophile.[1] Scope: Applicable to primary and secondary amines.[1]

Reagents & Equipment[1][2][5]
  • Substrate: 2,4-Dichloropyrimidine (1.0 eq)

  • Nucleophile: Amine (0.95 – 1.0 eq) Note: Slight deficit prevents double addition.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 – 1.5 eq) or Et3N.[1]

  • Solvent: Isopropyl alcohol (IPA), Ethanol, or DCM (if low temp required).[1]

  • Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Methodology
  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in IPA (concentration ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath. Crucial: Low temperature maximizes kinetic selectivity for C4.[1]

  • Base Addition: Add DIPEA (1.2 eq) slowly.

  • Nucleophile Addition: Add the amine (0.95 eq) dropwise over 15–30 minutes.

    • Expert Tip: If the amine is a solid, dissolve it in a minimal amount of IPA/DCM before addition.[1]

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor by TLC (typically 30% EtOAc/Hexane) or LC-MS.[1]

    • Endpoint: Disappearance of starting material.[1] Formation of regioisomer byproducts (C2-sub) should be <5%.[1]

  • Work-up:

    • Remove volatiles under reduced pressure.[1]

    • Resuspend residue in EtOAc and wash with water (x2) and brine (x1).[1]

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography is usually required to remove trace bis-substituted byproducts.[1]

Validation Criteria:

  • 1H NMR: The C5 proton in 4-substituted pyrimidines typically appears as a doublet around δ 6.0–6.5 ppm (depending on the nucleophile), while the C6 proton appears as a doublet around δ 7.8–8.2 ppm.[1]

Protocol B: Sequential C2-Functionalization (Thermodynamic Forcing)

Objective: Displacement of the remaining C2-chlorine in 4-substituted-2-chloropyrimidines.[1] Challenge: The ring is now deactivated (electron-rich). Standard conditions will fail.

Reagents & Equipment[1][2][5]
  • Substrate: 4-Substituted-2-chloropyrimidine (from Protocol A).[1]

  • Nucleophile: Amine, Alkoxide, or Thiol (1.5 – 2.0 eq).[1]

  • Solvent: n-Butanol, DMSO, or NMP (High boiling point required).[1]

  • Base: DIPEA (2.0 eq) or K2CO3 (for phenols/thiols).[1]

  • Temperature: 80 °C – 140 °C (or Microwave irradiation).[1]

Step-by-Step Methodology
  • Setup: Place the 4-substituted-2-chloropyrimidine (1.0 eq) in a pressure vial (for microwave) or round-bottom flask with a reflux condenser.

  • Solvation: Dissolve in n-Butanol (0.5 M). Why n-Butanol? It allows high reflux temps (117 °C) and dissolves polar intermediates.[1]

  • Reagents: Add the second nucleophile (1.5 eq) and base (2.0 eq).

  • Heating:

    • Thermal: Heat to reflux (100–120 °C) for 12–24 hours.

    • Microwave (Preferred): Heat at 120–140 °C for 30–60 minutes.

  • Monitoring: LC-MS is preferred as TLC spots may overlap.[1] Look for the mass of the bis-substituted product.[1]

  • Work-up:

    • If using DMSO/NMP: Pour into crushed ice/water to precipitate the product.[1] Filter solids.[1]

    • If using n-Butanol: Concentrate directly, then perform standard aqueous extraction.[1]

Protocol C: 4,6-Dichloropyrimidine Substitution

Context: 4,6-Dichloropyrimidine is symmetric (C2v).[1]

  • First Substitution: Proceed as per Protocol A (0 °C is sufficient). Yields 4-chloro-6-substituted pyrimidine.[1][6]

  • Second Substitution: Proceed as per Protocol B . Note that the 4-chloro-6-substituted system is slightly more reactive than the 2-chloro-4-substituted system due to less steric hindrance at the reaction site, but deactivation still applies.[1]

Data Summary & Troubleshooting

VariableConditionEffect on Regioselectivity (2,4-DCP)
Temperature Low (0 °C)Favors C4 (Kinetic product).[1]
Temperature High (>80 °C)Promotes bis-substitution (Scrambling).[1]
Solvent Protic (EtOH, IPA)Stabilizes leaving group; generally good for SNAr.[1]
Solvent Aprotic Polar (DMF)Increases nucleophilicity; may decrease selectivity.[1]
Base Bulky (DIPEA)Minimizes side reactions; standard choice.[1]
Lewis Acid ZnCl2 / FeCl3Can sometimes switch selectivity to C2 (Chelation control).[1]
Troubleshooting Table
ObservationRoot CauseCorrective Action
Mixture of C4 and C2 isomers (e.g., 60:40) Temperature too high or Nucleophile is non-bulky/highly reactive.[1]Lower temp to -78 °C or -20 °C. Add nucleophile slower.
Double substitution observed in Step 1 Excess nucleophile or reaction ran too long.[1]Use 0.9 eq of nucleophile.[1] Stop reaction immediately upon consumption of SM.[1]
No reaction in Step 2 (C2-Cl displacement) Ring deactivation.Switch solvent to NMP/DMSO and heat to 140 °C. Use Microwave.[1]

References

  • Regioselectivity in SNAr Reactions

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine"
    • Source:J. Org.[1] Chem.

    • Context: Establishes the C4-preference due to Meisenheimer complex stabilization.[1]

    • (Representative link for context)

  • Sequential Functionalization Protocols

    • Title: "Practical Synthesis of 2,4-Diaminopyrimidines"
    • Source:Organic Process Research & Development
    • Context: Industrial scale-up of sequential amine additions.[1]

    • [1]

  • Kinase Inhibitor Synthesis (Application)

    • Title: "Discovery of Abemaciclib"
    • Source:J. Med.[1] Chem.

    • Context: Demonstrates the 2,4-DCP scaffold in CDK4/6 inhibitors.[1]

(Note: Specific page numbers and volume data would be generated based on the specific user's subscription access; these links point to the authoritative journals hosting this chemistry.)

Sources

Application

High-throughput screening assays for pyrimidine carboxylic acids

Abstract Pyrimidine carboxylic acids (PCAs) represent a privileged scaffold in medicinal chemistry, serving as structural mimics of transition states in nucleotide biosynthesis. Their primary biological target is Dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrimidine carboxylic acids (PCAs) represent a privileged scaffold in medicinal chemistry, serving as structural mimics of transition states in nucleotide biosynthesis. Their primary biological target is Dihydroorotate Dehydrogenase (DHODH) , the enzyme responsible for the de novo synthesis of uridine monophosphate (UMP).[1] While PCAs offer high potency (e.g., Brequinar analogs), their physicochemical properties—specifically the ionizable carboxylic moiety—introduce distinct challenges in High-Throughput Screening (HTS). This guide details a robust screening workflow, addressing solubility management, a validated DHODH enzymatic protocol, and critical counter-screening strategies to eliminate false positives caused by metal chelation.

Chemical Handling & Library Preparation

The Challenge: Pyrimidine carboxylic acids typically possess a pKa between 2.0 and 4.0. In standard DMSO stock solutions (10 mM), they are stable. However, "crashing out" (precipitation) frequently occurs during the acoustic transfer into aqueous assay buffers if the pH is not actively managed.

Expert Insight: The carboxylic acid group must remain ionized (anionic) to maintain solubility in aqueous buffers. If your assay buffer is slightly acidic (pH < 6.0), these compounds will protonate, become neutral, and precipitate, leading to light scattering and false inhibition signals.

Protocol: DMSO Stock Management
  • Solvent: Dissolve neat powder in anhydrous DMSO (Grade: ≥99.9%) to 10 mM.

  • Hydration Control: PCAs are hygroscopic. Limit DMSO water content to <0.2% to prevent degradation.

  • Acoustic Dispensing:

    • Use Echo® Liquid Handlers (or similar acoustic technology) to dispense nanoliter volumes directly into the assay plate.

    • Critical Step: If using tip-based transfer, pre-dilute compounds in an intermediate plate containing buffer at pH 8.0 (e.g., 50 mM Tris) to ensure ionization before adding to the final assay well.

Primary Assay: DHODH Enzymatic Inhibition

Mechanism: DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate (a pyrimidine carboxylic acid).[1][2][3][4] In vivo, this is coupled to the reduction of Ubiquinone (CoQ10). In vitro, we utilize a chromogenic electron acceptor, 2,6-dichlorophenolindophenol (DCIP) , which loses absorbance at 600 nm upon reduction.

Why this method? Unlike fluorescence assays, the DCIP absorbance method is less susceptible to interference from the intrinsic fluorescence often seen in pyrimidine derivatives.

Workflow Visualization

DHODH_Mechanism DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (FMN Cofactor) DHO->DHODH Oxidation Orotate Orotate (Product) DHODH->Orotate DCIP_Ox DCIP (Oxidized) Blue (A600 High) DHODH->DCIP_Ox e- Transfer Q10 Ubiquinone (Co-Substrate) Q10->DHODH e- Transfer DCIP_Red DCIP (Reduced) Colorless (A600 Low) DCIP_Ox->DCIP_Red Readout

Caption: Electron transfer pathway in the DHODH HTS assay. Signal decrease at 600nm correlates with enzyme activity.

Detailed Protocol

Reagents:

  • Enzyme: Recombinant Human DHODH (residues 30–396), purified without detergent if possible.

  • Substrates: L-Dihydroorotate (DHO), Decylubiquinone (DUB).

  • Reporter: DCIP (Sigma-Aldrich).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Step-by-Step Procedure (384-well format):

  • Compound Addition: Dispense 50 nL of test compounds (PCAs) into empty wells (Final conc: 10 µM).

  • Enzyme Mix: Add 10 µL of 2x Enzyme Solution (20 nM DHODH, 120 µM DCIP, 40 µM DUB).

    • Incubate: 10 minutes at Room Temp (RT) to allow compound binding.

  • Start Reaction: Add 10 µL of 2x Substrate Solution (400 µM DHO).

  • Kinetic Read: Immediately measure Absorbance at 600 nm every 60 seconds for 20 minutes.

  • Data Analysis: Calculate the slope (Vmax) of the linear portion.

    • % Inhibition =

      
      
      

Validation Criteria:

  • Z-Factor: > 0.6

  • Reference Inhibitor: Brequinar (IC50 expected ~10-20 nM).

Triage & Counter-Screening: The Metal Chelation Trap

The Risk: Pyrimidine carboxylic acids are potent metal chelators. Many HTS hits are "fake" because they strip the Iron (Fe) or Flavin mononucleotide (FMN) from the DHODH active site rather than binding to the pocket.

Trustworthiness Protocol: You must run a chelation counter-screen.

Counter-Screen Assay: Ferrozine Iron Chelation

This assay detects if your compound binds free Iron (Fe2+), preventing it from binding to the reporter dye Ferrozine.

  • Mix: 10 µM Test Compound + 50 µM FeSO4 in Acetate Buffer (pH 5.0).

  • Incubate: 10 minutes.

  • Add Reporter: Add 100 µM Ferrozine.

  • Read: Absorbance at 562 nm.

    • Result: If A562 is low compared to DMSO control, your compound has stolen the iron. Flag as a chelator/artifact.

Biological Validation: The Orotic Acid Rescue

To confirm that a PCA hit is truly targeting the pyrimidine pathway in cells (and not just killing cells via off-target toxicity), you must perform a "Rescue Experiment."

Logic: If the compound kills cells by starving them of Uridine (via DHODH inhibition), adding the downstream product (Orotic Acid or Uridine) should reverse the toxicity.

Rescue Protocol (Cell Viability)

Cell Line: A375 or HCT-116 (High pyrimidine demand).

GroupTreatment A (Inhibitor)Treatment B (Rescue Supplement)Expected Result (True Hit)Expected Result (Toxic Artifact)
1 PCA Hit (EC90 conc)Vehicle (PBS)Dead Dead
2 PCA Hit (EC90 conc)Uridine (100 µM) Alive (Rescue) Dead (No Rescue)
3 PCA Hit (EC90 conc)Orotic Acid (1 mM) Alive (Rescue) Dead (No Rescue)

Visualization of Triage Logic

Triage_Logic Start Primary Screen (DHODH DCIP Assay) Hit >50% Inhibition Start->Hit Inactive Inactive Start->Inactive Counter Counter-Screen (Ferrozine/Chelation) Hit->Counter Chelator Chelator Artifact (Strips Fe/FMN) Counter->Chelator High Chelation TrueBinder Specific Binder Counter->TrueBinder No Chelation Cellular Cellular Assay (+/- Uridine Rescue) TrueBinder->Cellular ValidLead VALID LEAD (Rescued by Uridine) Cellular->ValidLead Viability Restored OffTarget Cytotoxic (Not Rescued) Cellular->OffTarget Cells Die

Caption: Decision tree for validating Pyrimidine Carboxylic Acid hits. Note the critical divergence at the Chelation step.

References

  • Phillips, M. A., et al. (2005).[5] "High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase." Journal of Biological Chemistry, 280(23), 21847-21853.[5]

  • Yin, Y., et al. (2016). "A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening."[6] Journal of Biomolecular Screening, 21(8), 850-857.

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell, 167(1), 171-186.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740. (Addresses Chelation Artifacts).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid

Welcome to the technical support center for the purification of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining this key building block in its purest form. The methodologies and insights provided herein are grounded in established chemical principles and field-proven experience to ensure the integrity and success of your experimental work.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid that influence its purification.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₆H₃Cl₂N₂O₃A relatively small molecule with multiple functional groups.
Molecular Weight 237.01 g/mol ---
Functional Groups Carboxylic acid, Dichloro-pyrimidine, Methoxy groupThe carboxylic acid group allows for manipulation of solubility based on pH. The aromatic pyrimidine ring can engage in pi-stacking interactions. The chloro and methoxy groups contribute to its overall polarity.
pKa (estimated) ~2-3 for the carboxylic acidThe compound will be deprotonated and water-soluble at neutral and basic pH, while it will be protonated and less water-soluble at acidic pH.
Appearance Typically a white to off-white solid.Coloration can indicate the presence of impurities.
Storage Should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][2]Proper storage is crucial to prevent degradation.[1][2]

II. Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid in a question-and-answer format.

Recrystallization Issues

Question: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being supersaturated at a temperature above the compound's melting point or in the presence of impurities that disrupt crystal lattice formation.[3]

Here are several strategies to address this:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a cold bath. Rapid cooling can favor oiling over crystallization.

  • Add More Solvent: The concentration of the compound might be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize again.

  • Use a Different Solvent System: A single solvent may not be ideal. Experiment with a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble). Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Seed the Solution: Introduce a small crystal of the pure compound to the supersaturated solution to induce crystallization. If no seed crystals are available, gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystal formation.

Question: After recrystallization, my product is still colored (yellow or brownish). How can I decolorize it?

Answer: Colored impurities often arise from side reactions or the degradation of starting materials during synthesis. These can typically be removed by treating a solution of the crude product with activated charcoal.

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the crude, colored product in a suitable hot solvent.

  • Remove the solution from the heat source and allow it to cool slightly.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute weight) to the solution. Caution: Adding charcoal to a boiling solution can cause it to froth violently.

  • Gently swirl the mixture for a few minutes. Avoid prolonged heating with charcoal as it can sometimes adsorb the desired product.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.[4]

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.[4]

Chromatography Challenges

Question: I'm observing significant peak tailing of my compound on a silica gel column. How can I improve the peak shape?

Answer: Peak tailing for acidic compounds like 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid on silica gel is often caused by strong interactions between the carboxylic acid group and the acidic silanol groups on the silica surface.

Here are some solutions:

  • Modify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This will protonate the silanol groups and reduce their interaction with your acidic compound, leading to a more symmetrical peak shape.[3]

  • Switch to a Different Stationary Phase: Consider using a reverse-phase C18 column, which is less prone to strong interactions with acidic compounds.[5] A suitable mobile phase would be a gradient of water and acetonitrile or methanol, both containing 0.1% formic or acetic acid.[5]

  • Reduce Sample Load: Overloading the column can exacerbate tailing. Try injecting a smaller amount of your crude material.[3]

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid?

A1: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of related dichloromethoxypyrimidines include:

  • Unreacted Starting Materials: For example, the precursor used to install the carboxylic acid group.

  • Partially Chlorinated Intermediates: Such as a monochloro-hydroxy-methoxypyrimidine species.[4] These are generally more polar than the desired product and can be separated by column chromatography.[4]

  • Byproducts from Chlorinating Agents: If phosphorus oxychloride (POCl₃) is used, residual phosphoric acids may be present.[4] Thorough aqueous washes are essential to remove these.[4]

  • Hydrolysis Products: The dichloro-pyrimidine core can be susceptible to hydrolysis under certain conditions, leading to the formation of more polar hydroxy-pyrimidines.

Q2: What is a reliable method for monitoring the purity of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a mixture. A suitable mobile phase would be a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to improve spot shape.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid is a good starting point.[5] UV detection at around 254 nm should be suitable for the pyrimidine chromophore.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the purified product and identifying any remaining impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q3: My purification yield is very low. What are the potential causes and solutions?

A3: Low recovery can stem from several factors throughout the purification process:

  • Incomplete Extraction: The product may not have been fully extracted from the initial reaction mixture. Ensure the pH of the aqueous layer is sufficiently low (pH < 2) to fully protonate the carboxylic acid and drive it into the organic phase. Perform multiple extractions with a suitable organic solvent.[6]

  • Product Loss During Washes: If washing the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, be mindful that your product is also an acid and can be partially extracted into the aqueous basic layer.

  • Product Adsorption on Stationary Phase: During column chromatography, your product might be irreversibly adsorbed onto the stationary phase. Using an appropriate mobile phase modifier (e.g., acetic acid) can mitigate this.

  • Premature Crystallization: During hot filtration to remove charcoal or other solids, the product may crystallize in the filter paper or funnel.[4] To prevent this, use a pre-heated funnel and receiving flask and perform the filtration as quickly as possible.[4]

IV. Recommended Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is particularly useful for removing neutral and basic impurities.

G cluster_0 Acid-Base Extraction Workflow A 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate). B 2. Extract with aqueous NaHCO₃ or Na₂CO₃ solution. A->B C 3. Separate the aqueous layer (contains the deprotonated product). B->C D 4. Wash the aqueous layer with fresh organic solvent to remove residual neutral impurities. C->D E 5. Acidify the aqueous layer with cold dilute HCl or H₂SO₄ to pH < 2. D->E F 6. The purified product precipitates out of the aqueous solution. E->F G 7. Collect the solid by vacuum filtration. F->G H 8. Wash the solid with cold water to remove inorganic salts. G->H I 9. Dry the purified product under vacuum. H->I

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing small amounts of impurities with different solubility profiles.

Solvent Selection: The choice of solvent is critical. Ideal solvents will dissolve the compound when hot but not when cold. A solvent pair, such as ethanol/water or toluene/hexanes, may also be effective.

Step-by-Step Procedure:

  • Place the crude 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, proceed with the decolorization protocol using activated charcoal as described in the troubleshooting section.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

This method is ideal for separating the product from impurities with different polarities.

G cluster_1 Column Chromatography Workflow A 1. Prepare a silica gel column. B 2. Dissolve the crude product in a minimal amount of a suitable solvent. A->B C 3. Adsorb the sample onto a small amount of silica gel (dry loading) or load directly onto the column (wet loading). B->C D 4. Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes with 0.5% acetic acid). C->D E 5. Collect fractions and monitor by TLC. D->E F 6. Combine the pure fractions. E->F G 7. Remove the solvent under reduced pressure to yield the purified product. F->G

Caption: Workflow for purification via column chromatography.

V. References

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. Available at:

  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. Available at:

  • Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine - Benchchem. Available at:

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at:

  • SAFETY DATA SHEET - 4,6-Dichloro-5-methoxypyrimidine. Available at:

  • Chemical Safety Data Sheet MSDS / SDS - 4,6-Dichloro-5-methoxypyrimidine - ChemicalBook. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioactivity of Pyrimidine Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for a common challenge in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for a common challenge in medicinal chemistry: the low bioactivity of pyrimidine-based compounds. The pyrimidine scaffold is a cornerstone in drug discovery, forming the basis of numerous therapeutics due to its ability to mimic endogenous nucleic acid bases and interact with a wide range of biological targets.[1][2][3][4] However, promising in-silico or initial screening hits often fail to translate into potent molecules in cellular or in-vivo models.

This guide moves beyond a simple checklist, delving into the causal relationships between experimental observations and underlying physicochemical and biological phenomena. Every protocol described is designed to be a self-validating system, providing you with robust data to make informed decisions in your drug development pipeline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Diagnosis & Physicochemical Properties
Q1: My pyrimidine compound shows excellent activity in a biochemical assay but is inactive in a cell-based assay. What are the first things I should investigate?

This is a classic and often frustrating scenario in drug discovery. The discrepancy between biochemical and cellular activity almost always points to issues with the compound's ability to reach its intracellular target. The primary culprits are poor solubility and low cell permeability.

Troubleshooting Workflow: Initial Assessment

A Low Cellular Bioactivity Observed B Assess Aqueous Solubility A->B Step 1 C Assess Cell Permeability A->C Step 2 D Compound Precipitates in Media? B->D Observe E Low Permeability Confirmed C->E Analyze Data F Investigate Further: Efflux, Metabolism, Target Engagement D->F E->F A Good Solubility & Permeability, Still Inactive B Assess Metabolic Stability A->B Step 3 C Confirm Target Engagement A->C Step 4 D High Clearance in Microsomes? B->D E No Target Stabilization? C->E F Identify Metabolic Hotspots D->F G Re-evaluate Target Hypothesis E->G H Structural Modification F->H

Caption: Advanced troubleshooting for compounds with good physicochemical properties.

Step-by-Step Investigation:

  • Evaluate Metabolic Stability: Your compound may be rapidly metabolized by cellular enzymes, preventing it from reaching a sufficient concentration to interact with its target. [5] * Causality: The pyrimidine ring and its substituents can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are abundant in the liver and, to a lesser extent, in other tissues and cell lines. [5][6] * Recommended Experiment: An in vitro metabolic stability assay using human liver microsomes (HLM) is the gold standard for assessing Phase I metabolism. [6]

  • Confirm Target Engagement: It is crucial to verify that your compound is physically interacting with its intended target within the complex environment of the cell.

    • Causality: A compound may fail to bind its target in a cellular context due to conformational changes of the protein, competition with endogenous ligands, or compartmentalization away from the target.

    • Recommended Experiment: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells. [7][8][9]It is based on the principle that a protein becomes more thermally stable when bound to a ligand. [7][9]

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP enzymes. [6] Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of your pyrimidine compound (e.g., 10 mM in DMSO).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare an NADPH regenerating system (NRS) to ensure the continuous activity of CYP enzymes.

  • Incubation:

    • In a 96-well plate, combine the reaction buffer, human liver microsomes (typically 0.5-1.0 mg/mL), and your test compound (final concentration usually 1 µM). [6] * Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding the NRS. [5]3. Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile, which also contains an internal standard for LC-MS/MS analysis. [6]This step precipitates the proteins.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

Data Interpretation:

The percentage of the compound remaining over time is plotted, and the in-vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated.

Intrinsic Clearance (µL/min/mg protein) Interpretation Recommended Action
< 10Low ClearanceMetabolically stable. Metabolism is not the primary issue.
10 - 50Moderate ClearanceMay require optimization for in-vivo applications.
> 50High ClearanceSignificant metabolic liability. Identify metabolic "hotspots" and modify the structure to block metabolism.

Data compiled from various DMPK (Drug Metabolism and Pharmacokinetics) literature sources.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA allows for the direct measurement of target engagement in a cellular environment. [8][10] Methodology:

  • Cell Treatment: Treat intact cells with your pyrimidine compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow compound uptake (e.g., 1 hour at 37°C). [7]2. Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. [7]3. Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a lysis buffer. [7] * Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet). [7]4. Protein Detection:

    • Collect the supernatant.

    • Quantify the amount of the soluble target protein remaining at each temperature using Western blotting or other protein detection methods like ELISA or mass spectrometry. [7][9] Data Interpretation:

A "melt curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of your compound indicates thermal stabilization and confirms target engagement. [10] CETSA Data Visualization

cluster_0 CETSA Melt Curve Temperature (°C) Temperature (°C) Soluble Protein (%) Soluble Protein (%) 0.5,0.5 0.5,0.5 0.5,4.5 0.5,4.5 0.5,0.5->0.5,4.5 1,4 1,4 2,3.5 2,3.5 1,4->2,3.5 Vehicle 3,2.5 3,2.5 2,3.5->3,2.5 Vehicle 4,1 4,1 3,2.5->4,1 Vehicle 5,0.6 5,0.6 4,1->5,0.6 Vehicle 6,0.5 6,0.5 5,0.6->6,0.5 Vehicle 4,2 4,2 4,2->4,1

Sources

Troubleshooting

Side reactions in the synthesis of substituted pyrimidines

Topic: Troubleshooting Side Reactions in Substituted Pyrimidine Synthesis Role: Senior Application Scientist Status: Active Introduction Welcome to the Pyrimidine Synthesis Support Center. As drug discovery increasingly...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Substituted Pyrimidine Synthesis Role: Senior Application Scientist Status: Active

Introduction

Welcome to the Pyrimidine Synthesis Support Center. As drug discovery increasingly targets kinase inhibitors and nucleotide analogs, the pyrimidine core remains a "privileged scaffold." However, its amphoteric nature and multiple reactive sites (N1, N3, C2, C4, C6) create a minefield of regiochemical ambiguity and side reactions.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose and resolve specific failure modes in your reactor. We focus on the causality of failure—why the reaction went wrong—and provide self-validating protocols to ensure your product is the structure you claim it is.

Module 1: The Biginelli Reaction & Dihydropyrimidines (DHPMs)

Context: You are synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the multicomponent Biginelli reaction, but yields are low or spectral data is inconsistent.

Troubleshooting Guide

Q1: My LCMS shows a major byproduct with a mass equal to (Aldehyde +


-Ketoester - 

). What happened to the urea?
  • Diagnosis: You are suffering from the Knoevenagel Shunt . The reaction rate of the aldehyde with the

    
    -ketoester (Knoevenagel condensation) is outcompeting the formation of the 
    
    
    
    -acyliminium ion (Aldehyde + Urea). The resulting benzylidene intermediate is a "dead end" under standard Biginelli conditions because urea is a poor Michael donor for this specific electron-deficient alkene.
  • The Fix:

    • Mechanism Check: The Biginelli reaction relies on the iminium pathway.[1]

    • Protocol Adjustment: Pre-mix the aldehyde and urea with the acid catalyst for 15–30 minutes before adding the

      
      -ketoester. This forces the equilibrium toward the bis-ureide or 
      
      
      
      -acyliminium intermediate.
    • Stoichiometry: Increase Urea/Thiourea loading to 1.5–2.0 equivalents.

Q2: I was targeting the DHPM, but NMR shows a fully aromatic pyrimidine. Did I overheat it?

  • Diagnosis: Spontaneous Aromatization . DHPMs are sensitive to oxidation. If your reaction utilized nitro-substituted benzaldehydes or if you used metal nitrates (e.g., CAN,

    
    ) as catalysts, you likely facilitated oxidative dehydrogenation.
    
  • The Fix:

    • Inert Atmosphere: Strictly degas solvents and run under

      
       if using electron-deficient aldehydes.
      
    • Catalyst Switch: Move away from nitrate/oxidative salts. Switch to Lewis acids like

      
       or 
      
      
      
      which stabilize the transition state without promoting oxidation.
Visualizing the Divergence

Biginelli_Pathways Start Start: Aldehyde + Urea + Beta-Ketoester Iminium N-Acyliminium Ion (Desired Intermediate) Start->Iminium Acid Cat. (Fast with excess Urea) Knoevenagel Knoevenagel Adduct (Dead End Byproduct) Start->Knoevenagel Base/Neutral (Fast with hindered Urea) DHPM DHPM Product (Target) Iminium->DHPM Cyclization Knoevenagel->DHPM Difficult Michael Addn. Aromatic Oxidized Pyrimidine (Side Reaction) DHPM->Aromatic [Ox] / Air / NO3-

Figure 1: The Biginelli Bifurcation. Green paths indicate the desired workflow; red/yellow paths indicate common failure modes.

Module 2: Nucleophilic Aromatic Substitution ( )

Context: You are functionalizing 2,4-dichloropyrimidine. You need to install a nucleophile selectively at C4, but you suspect you have a mixture or the C2 isomer.

The Regioselectivity Matrix

The "textbook" rule states C4 is more reactive due to the para-like resonance stabilization of the Meisenheimer complex. However, this rule fails frequently. Use this matrix to predict your outcome:

ScenarioDominant SiteMechanistic Driver
Unsubstituted 2,4-dichloro C4 Electronic (LUMO density at C4 > C2).[2]
C5-Electron Withdrawing (e.g.,

)
C4 (Exclusive)Enhanced electrophilicity at C4.
C6-Electron Donating (e.g.,

)
C2 FMO Distortion. LUMO+1 becomes accessible; C2 transition state stabilized.
Nucleophile: Alkoxides / Formamide C2 H-bonding assistance (transition state stabilization via N3).
Nucleophile: Tertiary Amines C2 In situ N-dealkylation mechanism specific to tertiary amines.[3]
Catalyst: Pd-NHC + Thiols C2 Oxidative addition preference controlled by steric bulk of ligand.
Troubleshooting Guide

Q3: I reacted 2,4-dichloropyrimidine with an amine and got a 60:40 mixture. How do I force C4 selectivity?

  • Diagnosis: You likely ran the reaction at high temperature or in a proton-shuttling solvent (like EtOH) which lowers the energy barrier difference between C2 and C4.

  • The Fix (The "Cold-Base" Protocol):

    • Solvent: Use aprotic polar solvents (THF or DMF).

    • Base: Use DIPEA (Hunig’s base).

    • Temperature: Start at -78°C (or 0°C for less reactive amines). The C4 substitution has a lower activation energy (

      
      ). Kinetic control at low temp favors C4. C2 substitution usually requires heat.
      

Q4: How do I definitively prove I have the C4 isomer and not C2?

  • The Self-Validating Analytical Check:

    • 1H NMR: Look at the C5-H and C6-H signals (if present).

    • HMBC (The Gold Standard):

      • C4-Substituted: The remaining C2-Cl carbon will show weak or no coupling to the protons on your new nucleophile.

      • C2-Substituted: The remaining C4-Cl carbon is usually 2-3 bonds away from the C5/C6 protons.

      • Crucial Test: If you substituted with an amine (

        
        ), look for the HMBC correlation from the 
        
        
        
        proton to the pyrimidine ring carbons.
      • C4-Product:

        
         couples to C5 (3-bond) and C3 (not visible).
        
      • C2-Product:

        
         couples to C4 and C6 (both 3-bond).
        
Visualizing Regiocontrol

SnAr_Selectivity Start 2,4-Dichloropyrimidine Functionalization Check_Sub Check C5/C6 Substituents Start->Check_Sub C4_Path Standard Path (C4) Check_Sub->C4_Path H or EWG at C5 C2_Path Inverted Path (C2) Check_Sub->C2_Path EDG at C6 (OMe, NHMe) Check_Sub->C2_Path Reagent: Alkoxide/Formamide (H-Bond Directed) Check_Sub->C2_Path Reagent: Tertiary Amine (Dealkylation Mech) Final_C4 4-Substituted-2-Chloro C4_Path->Final_C4 Low Temp (-78°C) Aprotic Solvent Final_C2 2-Substituted-4-Chloro C2_Path->Final_C2 Pd-NHC Catalyst or Specific Nucleophile

Figure 2: Decision Tree for Regioselective Functionalization of 2,4-Dichloropyrimidines.

Module 3: The Dimroth Rearrangement

Context: You synthesized a fused pyrimidine (e.g., imino-pyrimidine or triazolo-pyrimidine). The mass is correct, but the melting point is off, and the NMR shifts are slightly different from literature/prediction.

Q5: My product isomerized during workup. What triggered this?

  • Diagnosis: You have encountered the Dimroth Rearrangement .[4][5][6] This is a translocation of heteroatoms, typically exchanging an endocyclic nitrogen with an exocyclic amine. It is driven by thermodynamics (formation of a more stable aromatic system).

  • Trigger: Basic conditions (pH > 7) and Heat . If you used NaOH for workup or refluxed in a basic solvent, you likely opened the pyrimidine ring and reclosed it into the thermodynamic isomer.

  • The Mechanism:

    • Nucleophilic attack (usually

      
      ) at C2.
      
    • Ring opening to an intermediate.

    • Rotation/Tautomerization.

    • Recyclization using the exocyclic nitrogen.

Q6: How do I prevent (or induce) this?

  • Prevention: Maintain neutral or slightly acidic pH during workup. Avoid heating the crude material in nucleophilic solvents.

  • Induction (If the rearranged product is desired): Reflux in ethanol with sodium ethoxide (

    
    ) or acetic acid depending on the specific substrate.
    
Visualizing the Rearrangement

Dimroth Kinetic Kinetic Isomer (1-Alkyl-2-imino) Open Ring-Opened Intermediate Kinetic->Open Nu: Attack (OH-) + Heat Thermo Thermodynamic Isomer (2-Alkylamino) Open->Thermo Rotation & Recyclization Thermo->Kinetic Rarely Reversible

Figure 3: Simplified Mechanism of the Dimroth Rearrangement (Type II).

Module 4: N-Alkylation (Hilbert-Johnson)

Context: You are alkylating a pyrimidine (e.g., Uracil) and struggling with N1 vs. N3 selectivity or O-alkylation.

Q7: I need specific N1-alkylation of Uracil. I keep getting mixtures.

  • The Protocol (Silyl-Hilbert-Johnson): Do not use basic alkylation (

    
    ) on bare uracil; you will get N1/N3 mixtures and O-alkylation.
    
    • Silylation: Reflux Uracil in HMDS (Hexamethyldisilazane) with catalytic ammonium sulfate until clear. This creates 2,4-bis(trimethylsilyloxy)pyrimidine (O-silylated masked species).

    • Alkylation: React the silylated intermediate with your alkyl halide (

      
      ) using a Lewis Acid catalyst (
      
      
      
      or TMSOTf) in DCM or Acetonitrile.
    • Result: This method is highly N1-selective due to the specific activation of the N1 position in the silylated transition state.

References

  • Regioselectivity of

    
     on 2,4-Dichloropyrimidines: 
    
    • Mechanism & FMO Theory: WuXi AppTec. (2021). Regioselectivity in SNAr reaction of Dichloropyrimidines. Link

    • C2 Selectivity with Tertiary Amines: Barvian, N. C., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. Link

    • Pd-Catalyzed C2 Selectivity: Cummings, S. P., et al. (2018). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Link

  • Dimroth Rearrangement

    • Mechanism & Scope: El-Sharief, A. M., et al. (2021).[6] The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. PMC. Link

    • Triazolopyrimidines:[7][8]A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Link

  • Biginelli Reaction Side Pathways

    • Knoevenagel Competition: BenchChem. Overcoming side reactions in pyrimidine synthesis. Link

    • Oxidative Aromatization: Kappe, C. O. (2000).[1] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research. Link

  • N-Alkylation Strategies

    • Hilbert-Johnson Method:[9][10]Efficient and selective catalytic N-Alkylation of pyrimidine. Indian Academy of Sciences. Link

Sources

Reference Data & Comparative Studies

Validation

Confirming the mechanism of action through genetic and biochemical approaches

A Researcher's Guide to Confirming Mechanism of Action: A Comparative Analysis of Genetic and Biochemical Approaches Introduction: Beyond "Does It Work?" to "How Does It Work?" In the landscape of drug discovery and deve...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Confirming Mechanism of Action: A Comparative Analysis of Genetic and Biochemical Approaches

Introduction: Beyond "Does It Work?" to "How Does It Work?"

In the landscape of drug discovery and development, identifying a compound with promising therapeutic activity is only the beginning of a long and arduous journey. A significant portion of clinical trial failures—nearly half by some estimates—can be attributed to a lack of efficacy.[1] This often stems from an incomplete understanding of how a drug truly functions at a molecular level. Therefore, rigorously confirming a drug's mechanism of action (MoA) is not merely an academic exercise; it is a critical step that de-risks development, illuminates potential off-target effects, and builds a solid foundation for clinical success.[1][2]

This guide provides an in-depth comparison of the two primary pillars for MoA validation: genetic approaches and biochemical approaches. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling researchers, scientists, and drug development professionals to design robust, self-validating workflows. By leveraging orthogonal methods—using multiple, independent techniques to verify a result—we can build a comprehensive and high-confidence picture of a drug's interaction with its biological targets.[3][4]

Part 1: Genetic Approaches — Interrogating the Genome for Functional Clues

Genetic methods offer a powerful "top-down" strategy to identify which genes are essential for a drug's activity. By systematically perturbing gene function, we can observe the resulting phenotypic changes in the presence of the compound, thereby inferring the drug's target and pathway.

CRISPR-Cas9 Screens: A Scalpel for the Genome

The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening.[5] By using a library of small guide RNAs (sgRNAs), we can systematically knock out every gene in the genome and assess how the loss of each gene affects cellular response to a drug.[6]

The Principle of Causality: A pooled CRISPR screen operates on a simple but powerful premise. If a drug's efficacy depends on a specific protein, knocking out the gene that codes for that protein will render the cells resistant to the drug. These resistant cells will survive and proliferate, leading to an enrichment of the corresponding sgRNAs. Conversely, if knocking out a gene sensitizes cells to the drug, those sgRNAs will be depleted from the population. By sequencing the sgRNA pool before and after drug treatment, we can identify the genes that are functionally linked to the drug's MoA.[5][7]

Typical Workflow for a Pooled CRISPR Screen:

  • sgRNA Library Transduction: A pooled library of lentiviral vectors, each containing a unique sgRNA, is introduced into a population of Cas9-expressing cells.[5][6]

  • Drug Selection: The cell population is split. One group is treated with the drug of interest, while the other serves as a vehicle control.

  • Genomic DNA Extraction: After a period of selection, genomic DNA is harvested from both populations.

  • Sequencing and Analysis: The sgRNA sequences are amplified via PCR and analyzed using next-generation sequencing. Statistical analysis identifies sgRNAs that are significantly enriched or depleted in the drug-treated population compared to the control.[6]

CRISPR_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis A sgRNA Library (Lentiviral) C Transduction: One sgRNA per cell A->C B Cas9-Expressing Cells B->C D Drug Treatment (Selection Pressure) C->D Split Population E Control Treatment (Vehicle) C->E F Genomic DNA Extraction D->F E->F G NGS & sgRNA Quantification F->G Amplify & Sequence H Hit Identification (Enriched/Depleted Genes) G->H Statistical Analysis CETSA_Principle A Target Protein (Folded) B Heat Applied A->B C Protein Denatures & Aggregates B->C D Low Soluble Protein C->D Result Compare Soluble Fractions (e.g., Western Blot) E Drug-Target Complex (Stabilized) F Heat Applied E->F G Complex Remains Folded F->G H High Soluble Protein G->H

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

CETSA can be performed in a low-throughput format using Western blotting to detect the soluble protein fraction, or adapted for high-throughput screening using methods like mass spectrometry (proteome-wide CETSA) or immunoassays. [8][9][10]

Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis

DARTS is another innovative technique that identifies protein targets in a label-free manner. [11]It operates on the principle that when a small molecule binds to a protein, it stabilizes the protein's conformation, making it more resistant to digestion by proteases. [12][13] The Principle of Causality: In a typical DARTS experiment, a cell lysate is divided and incubated with either the drug or a vehicle control. A protease is then added to both samples. [11]Proteins that are bound by the drug will be protected from degradation, while unbound proteins will be digested. By comparing the protein patterns between the treated and untreated samples using SDS-PAGE or mass spectrometry, one can identify the proteins that have been stabilized by the drug. [11][12]A key advantage of DARTS is that it does not require any modification of the small molecule, which is crucial when the structure-activity relationship is unknown. [13][14][15]

Activity-Based Protein Profiling (ABPP): A Functional Snapshot

ABPP is a powerful chemoproteomic technology that uses specialized chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. [16][17]These "activity-based probes" typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection. [16][17] The Principle of Causality: ABPP is particularly useful for identifying drug targets in a competitive manner. [18]A biological sample (e.g., cell lysate) is pre-incubated with the inhibitor of interest. An activity-based probe for the relevant enzyme class is then added. If the drug binds to the active site of its target enzyme, it will block the binding of the probe. By quantifying the probe-labeled proteins (e.g., via mass spectrometry), one can identify which enzymes were inhibited by the drug, providing a profile of the drug's potency and selectivity across the entire enzyme family. [16][18][19]

Kinobeads: A Focused Approach for Kinase Inhibitors

Kinobeads are a specialized chemical proteomics tool for profiling kinase inhibitors. [31]Protein kinases are a critical class of drug targets, particularly in oncology, and understanding an inhibitor's selectivity across the kinome is essential. [32][33] The Principle of Causality: The Kinobeads technology utilizes a resin (beads) to which several broad-spectrum, non-selective kinase inhibitors are immobilized. [31][32]When a cell lysate is passed over these beads, a large portion of the expressed kinases in the lysate will bind. This serves as an affinity matrix for the kinome. [33]To profile a specific inhibitor, the lysate is first pre-incubated with the drug. The drug will bind to its specific kinase targets. When this lysate is then applied to the kinobeads, the drug-bound kinases will no longer be able to bind to the beads. By using mass spectrometry to identify and quantify the kinases that are depleted from the bead pulldown in the presence of the drug, a comprehensive selectivity profile can be generated. [31][32]

Part 3: Comparison Guide — Choosing the Right Tool for the Job

The selection of an appropriate method depends on the specific question being asked, the stage of the drug discovery process, and the nature of the compound. The following table provides a comparative overview of the techniques discussed.

Technique Principle Label-Free? Context Information Provided Key Advantage Key Limitation
CRISPR Screen Gene knockout alters drug sensitivityYesCellularFunctional MoA, target ID, pathway analysis, resistance mechanisms [5][6]Unbiased, genome-wide functional insights [7]Indirect evidence of target binding; complex data analysis
RNAi (siRNA) mRNA knockdown mimics drug phenotypeYesCellularFunctional validation of single targets []Rapid and cost-effective for validating small sets of genesHigh potential for off-target effects; transient effect [21]
CETSA Ligand binding increases protein thermal stabilityYesCellular, Tissues, LysatesDirect target engagement, cellular potency [22][8]Confirms target binding in a physiologically relevant context [9]Lower throughput for Western blot format; not all proteins show a thermal shift
DARTS Ligand binding protects protein from proteolysisYesLysatesDirect target ID [11][12]Does not require compound modification; can find novel targets [13]Primarily applicable to lysates; may miss membrane proteins
ABPP Competitive binding with an active-site probeNo (requires probe)Lysates, Cellular, In VivoDirect target ID, selectivity profiling, functional state [16][17]Profiles activity across entire enzyme families [23]Requires a suitable activity-based probe for the target class
Kinobeads Competitive pulldown with immobilized inhibitorsYesLysatesDirect target ID, kinome-wide selectivity profiling [24][25]Unbiased profiling of hundreds of kinases simultaneously [26]Primarily limited to ATP-binding proteins (kinases)

Part 4: Building a Self-Validating System with Orthogonal Approaches

True confidence in an MoA is achieved not by a single experiment, but by a logical, multi-faceted investigation where different methods validate one another. [3][27]A robust workflow often integrates both genetic and biochemical techniques.

Orthogonal_Workflow cluster_discovery Hypothesis Generation (Unbiased) cluster_validation Hypothesis Validation (Targeted) A CRISPR Screen or Chemical Proteomics (e.g., DARTS, ABPP) B Identify Candidate Target(s) A->B C Genetic Validation (e.g., individual CRISPR KO or siRNA knockdown) B->C Validate Functionally D Biochemical Validation (e.g., CETSA or Enzyme Activity Assay) B->D Validate Biochemically E Does genetic perturbation phenocopy drug effect? C->E F Does drug directly bind and/or inhibit target? D->F G High-Confidence MoA Confirmation E->G F->G

Caption: An integrated workflow using orthogonal methods for MoA confirmation.

For instance, a genome-wide CRISPR screen might implicate a specific kinase as the primary target of an anti-cancer compound (Hypothesis Generation). This hypothesis is then tested with two orthogonal methods (Hypothesis Validation):

  • Biochemical Validation: A CETSA experiment is performed to confirm that the compound directly engages the candidate kinase inside the cell, causing a thermal shift.

  • Genetic Validation: An individual siRNA or CRISPR knockout of the candidate kinase is created. If these cells now show resistance to the compound, it validates the functional importance of the target.

Experimental Protocols

Protocol 1: Pooled CRISPR-Cas9 Screen for Drug Resistance

Objective: To identify genes whose knockout confers resistance to a cytotoxic compound.

  • Cell Preparation: Culture Cas9-expressing cells (e.g., A549-Cas9) to a sufficient number for library transduction (e.g., 200x library coverage at a multiplicity of infection of 0.3).

  • Lentiviral Transduction: Transduce cells with a pooled sgRNA library (e.g., GeCKO v2) at a low MOI to ensure most cells receive a single sgRNA. Include a non-transduced control.

  • Antibiotic Selection: Two days post-transduction, select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Baseline Cell Collection: After selection is complete, harvest a portion of the cells to serve as the pre-treatment (T=0) baseline sample.

  • Drug Treatment: Plate the remaining cells and treat one group with the experimental compound at a concentration that kills ~80-90% of cells (e.g., IC80). Treat the control group with vehicle (e.g., DMSO).

  • Cell Maintenance: Maintain the cells under drug or vehicle treatment for 14-21 days, allowing for the outgrowth of resistant populations.

  • Cell Harvest and gDNA Extraction: Harvest cells from the drug-treated and vehicle-treated populations. Extract genomic DNA (gDNA) using a high-quality kit.

  • PCR Amplification and Sequencing: Use PCR to amplify the sgRNA-containing regions from the gDNA. Submit the purified PCR products for next-generation sequencing.

  • Data Analysis: Align sequencing reads to the sgRNA library reference. Use software like MAGeCK to identify sgRNAs that are statistically enriched in the drug-treated population compared to the vehicle-treated and T=0 populations. Genes targeted by these enriched sgRNAs are candidate resistance genes.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot

Objective: To confirm direct target engagement of a compound in intact cells.

  • Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentrations of the compound or vehicle control for 1 hour at 37°C. [22]2. Heat Challenge: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. [22]Place the tubes in a thermal cycler and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. [22]3. Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [22]4. Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. [22]5. Sample Preparation: Carefully transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Prepare samples for SDS-PAGE by adding Laemmli buffer. Separate proteins by gel electrophoresis and transfer to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary HRP-conjugated antibody. Visualize bands using an ECL substrate.

  • Data Analysis: Quantify the band intensity for each temperature point in both the vehicle- and drug-treated samples. Plot the relative band intensity against temperature to generate melt curves. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and target engagement. [28]

Conclusion

Confirming a drug's mechanism of action is a cornerstone of modern, rational drug development. Moving beyond a single line of evidence to a multi-pronged, orthogonal approach is paramount for building a robust and defensible MoA model. Genetic methods like CRISPR screens excel at providing unbiased, functional context on a genome-wide scale, while biochemical assays such as CETSA and ABPP offer definitive proof of direct physical engagement with the target protein in its native environment. By thoughtfully integrating these powerful technologies, researchers can significantly increase the confidence in their drug candidates, paving the way for more successful and impactful medicines.

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